Lipophilicity (XLogP3) Comparison Against the Core Scaffold Analog
The introduction of a benzyl substituent at position 2 dramatically elevates lipophilicity relative to the 2-hydrogen analog. The target compound's computed XLogP3-AA value of 3.3 [1] represents a 2.0 log unit increase over the 1.3 value for 1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole [2]. This differential shift is substantial, moving the compound into a physicochemical space more consistent with passive membrane permeation and blood-brain barrier penetration, while the comparator remains substantially less lipophilic.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole: 1.3 |
| Quantified Difference | Δ = 2.0 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) based on 2D chemical structure; standardized method across both compounds. |
Why This Matters
A 2.0 log unit XLogP3 difference predicts a 100-fold increase in membrane partitioning, directly influencing permeability, oral absorption, and CNS distribution for screening compound selection.
- [1] PubChem. 2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole. Compound Summary CID 121205287. XLogP3-AA computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
- [2] PubChem. 1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole. Compound Summary CID 121205239. XLogP3-AA computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
